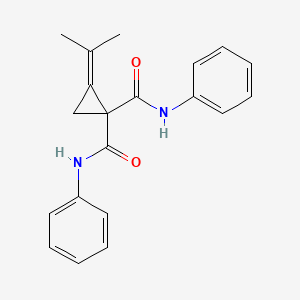
N,N-Diphenyl-2-propan-2-ylidenecyclopropane-1,1-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Diphenyl-2-propan-2-ylidenecyclopropane-1,1-dicarboxamide is an organic compound with a complex structure that includes a cyclopropane ring, two phenyl groups, and two amide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diphenyl-2-propan-2-ylidenecyclopropane-1,1-dicarboxamide typically involves the reaction of cyclopropane derivatives with diphenylamine and suitable carboxylic acid derivatives. The reaction conditions often include the use of strong bases or catalysts to facilitate the formation of the cyclopropane ring and the subsequent attachment of the diphenyl and amide groups.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N,N-Diphenyl-2-propan-2-ylidenecyclopropane-1,1-dicarboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N,N-Diphenyl-2-propan-2-ylidenecyclopropane-1,1-dicarboxamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N,N-Diphenyl-2-propan-2-ylidenecyclopropane-1,1-dicarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N,N-Diphenyl-2-propan-2-ylidenecyclopropane-1,1-dicarboxamide include other cyclopropane derivatives and diphenyl compounds, such as:
- N,N-Diphenylcyclopropane-1,1-dicarboxamide
- N,N-Diphenyl-2-methylcyclopropane-1,1-dicarboxamide
Uniqueness
What sets this compound apart from similar compounds is its specific structural arrangement, which imparts unique chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
65811-33-8 |
|---|---|
Molecular Formula |
C20H20N2O2 |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
1-N,1-N'-diphenyl-2-propan-2-ylidenecyclopropane-1,1-dicarboxamide |
InChI |
InChI=1S/C20H20N2O2/c1-14(2)17-13-20(17,18(23)21-15-9-5-3-6-10-15)19(24)22-16-11-7-4-8-12-16/h3-12H,13H2,1-2H3,(H,21,23)(H,22,24) |
InChI Key |
PLWKXIRBEYITLP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C1CC1(C(=O)NC2=CC=CC=C2)C(=O)NC3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















